5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one
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Overview
Description
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- is a complex organic compound that belongs to the class of polyphenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of reactions including hydroxylation, methoxylation, and condensation to form the final product. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- can undergo various chemical reactions such as:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may exert its effects by modulating oxidative stress, inhibiting inflammatory pathways, or interacting with microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A polyphenolic compound with similar antioxidant and anti-inflammatory properties.
Resveratrol: Known for its potential health benefits and biological activities.
Quercetin: A flavonoid with diverse biological effects.
Uniqueness
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of hydroxyl and methoxy groups, along with the heptatrienone backbone, differentiates it from other similar compounds.
Properties
Molecular Formula |
C20H18O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1-(3-hydroxy-4-methoxyphenyl)-7-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C20H18O5/c1-25-20-10-7-15(12-19(20)24)6-9-18(23)13-17(22)8-5-14-3-2-4-16(21)11-14/h2-13,21-22,24H,1H3/b8-5+,9-6+,17-13- |
InChI Key |
RNDRMHMWXJTHQL-KCKMDSRCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=CC=C2)O)\O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C=C(C=CC2=CC(=CC=C2)O)O)O |
Origin of Product |
United States |
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